

1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine molecular weight

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Compound of Interest

Compound Name:	1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine
CAS No.:	1448855-27-3
Cat. No.:	B2653281

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An In-depth Technical Guide to **1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine**

Executive Summary

This document provides a comprehensive technical overview of **1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine**, a substituted aminopyrazole of significant interest in synthetic and medicinal chemistry. As a member of the pyrazole class, this compound serves as a crucial building block, or "scaffold," for the development of more complex molecules with potential therapeutic applications. The aminopyrazole core is recognized as a "privileged structure" in drug discovery, known for its versatile binding capabilities and presence in numerous biologically active agents.[1] This guide will elucidate the core physicochemical properties of this compound, with a primary focus on its molecular weight, and delve into its synthesis, analytical characterization, and key applications for researchers and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical insight.

Core Physicochemical & Structural Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. For **1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine**, its identity is fundamentally defined by its molecular formula and the resulting mass. The exact molecular weight is a critical parameter for mass spectrometry, reaction stoichiometry, and regulatory documentation.

Quantitative Data Summary

Property	Value	Source
Molecular Weight	207.66 g/mol	Computed from Molecular Formula[2][3]
Molecular Formula	C ₁₀ H ₁₀ ClN ₃	PubChem[2][3]
Monoisotopic Mass	207.0563250 Da	PubChem[2][3]
IUPAC Name	1-(3-chlorophenyl)-4-methyl-1H-pyrazol-5-amine	N/A
CAS Number	Not explicitly assigned; a close structural isomer, 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, is registered under CAS 40401-41-0.	PubChem[3]
InChI Key	YQXLXMSDCGPOLM-UHFFFAOYSA-N (for 3-methyl isomer)	PubChem[3]

Chemical Structure

The precise arrangement of atoms defines the compound's reactivity and its ability to interact with biological targets.

Caption: Chemical structure of **1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine**.

Synthesis and Mechanistic Insights

The construction of the substituted pyrazole core is typically achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. The specific placement of substituents is dictated by the choice of starting materials.

General Synthetic Strategy

The most common and robust method for creating the 1,5-disubstituted pyrazole-5-amine scaffold involves the reaction of a substituted phenylhydrazine with a β -ketonitrile. This approach provides excellent regiochemical control.

- Reactant Selection Rationale:
 - (3-Chlorophenyl)hydrazine: This reactant provides the N1-phenyl group with the desired chlorine substitution pattern. The hydrazine moiety is essential for forming the pyrazole ring.
 - 3-Methyl-3-oxopropanenitrile (Cyanoacetone): This β -ketonitrile serves as the three-carbon backbone for the pyrazole ring. The nitrile group is the precursor to the C5-amine, and the keto and methyl groups establish the substituents at the C3 and C4 positions, respectively, after cyclization and tautomerization.
- Mechanism Overview: The synthesis proceeds via an initial condensation between the more reactive carbonyl group of cyanoacetone and the hydrazine, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining nitrogen attacks the nitrile carbon. A subsequent tautomerization yields the stable aromatic 5-aminopyrazole product.

Experimental Protocol: Synthesis

This protocol describes a representative method for the laboratory-scale synthesis of the title compound.

Step 1: Hydrazone Formation and Cyclization

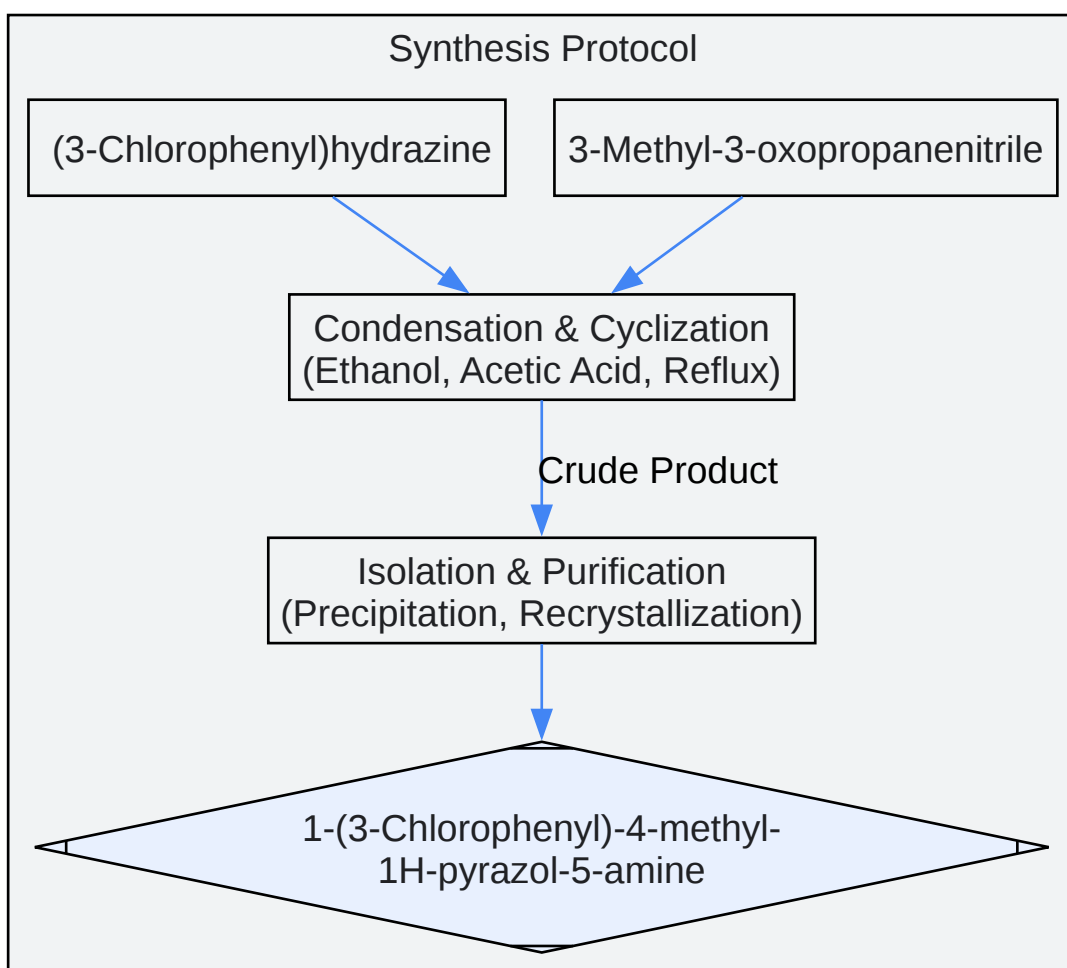
- To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (3-chlorophenyl)hydrazine (10 mmol).

- Add 30 mL of ethanol as the solvent, followed by a catalytic amount of glacial acetic acid (0.5 mL). Rationale: Ethanol is a suitable polar protic solvent for the reactants, and the acid catalyzes the initial condensation reaction.
- Slowly add 3-methyl-3-oxopropanenitrile (10 mmol) to the stirring solution.
- Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.

Step 2: Isolation and Purification

- Reduce the solvent volume under reduced pressure using a rotary evaporator.
- Pour the concentrated residue into 50 mL of ice-cold water and stir for 30 minutes to precipitate the crude product.
- Collect the solid product by vacuum filtration and wash with cold water to remove any residual acid and salts.
- Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water mixture) to yield the purified **1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine**.
- Dry the final product under vacuum.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of the target compound.

Analytical Characterization

Post-synthesis, it is imperative to verify the identity, structure, and purity of the compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the connectivity of atoms. The proton NMR should show characteristic peaks for the aromatic protons on the chlorophenyl ring, the methyl group protons, the amine protons, and the pyrazole ring proton.

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement that corresponds to the calculated monoisotopic mass (207.0563 Da).
- **High-Performance Liquid Chromatography (HPLC):** HPLC is employed to determine the purity of the final compound. A reverse-phase method is typically suitable for this class of molecule.

Protocol: Purity Analysis by RP-HPLC

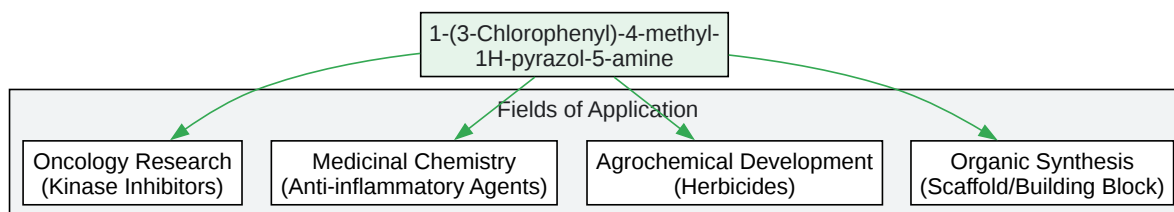
- **System:** HPLC with a UV detector.
- **Column:** C18 column (e.g., 4.6 x 150 mm, 5 μ m). Rationale: The C18 stationary phase provides good retention for moderately non-polar aromatic compounds like the target molecule.
- **Mobile Phase:** A gradient of Acetonitrile (A) and Water (B), both containing 0.1% Trifluoroacetic Acid (TFA). Rationale: TFA aids in protonating the amine, leading to sharper peaks.
- **Gradient:** Start at 20% A, ramp to 95% A over 15 minutes, hold for 2 minutes, and return to initial conditions.
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV at 254 nm.
- **Sample Preparation:** Dissolve ~1 mg of the compound in 1 mL of mobile phase.
- **Analysis:** Inject 10 μ L and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Applications in Research and Development

The 1-(aryl)-5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry due to its proven success as an effective pharmacophore.

- **Kinase Inhibitors:** Many aminopyrazole derivatives have been developed as potent inhibitors of protein kinases, which are critical targets in oncology. By occupying the ATP-binding pocket of kinases like Cyclin-Dependent Kinases (CDKs) and Aurora kinases, these compounds can halt unregulated cell proliferation.[1]
- **Anti-Inflammatory and Analgesic Agents:** The pyrazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this scaffold are actively researched for their potential to modulate pathways associated with pain and inflammation. [4]
- **Agrochemicals:** Certain neutral pyrazolamine structures have been investigated as herbicides, functioning by disrupting essential plant hormone pathways.[1]
- **Synthetic Intermediate:** Beyond direct biological activity, the compound is a versatile intermediate. The amine group can be readily functionalized to build more complex molecular architectures, expanding its utility in drug discovery programs.[1][4]

Key Application Areas Diagram



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Caption: Major research and development areas for the aminopyrazole scaffold.

Safety and Handling

Based on data for structurally analogous compounds, **1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine** should be handled with appropriate care. The following hazards are likely associated with this chemical class[2]:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

- PubChem. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | C₁₀H₁₀ClN₃ | CID 2735304. National Center for Biotechnology Information. [[Link](#)]
- PubChem. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C₁₀H₁₀ClN₃ | CID 1810630. National Center for Biotechnology Information. [[Link](#)]
- CAS Common Chemistry. 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. American Chemical Society. [[Link](#)]
- Atmiya University. Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University Repository. [[Link](#)]
- MDPI. 1,3,5-Tris[[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl]benzene. MDPI. [[Link](#)]

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Sources

- [1. 1-\(4-Chlorophenyl\)-3-methyl-1H-pyrazol-5-amine Hydrochloride \[benchchem.com\]](#)
- [2. 3-\(4-Chlorophenyl\)-1-Methyl-1H-Pyrazol-5-Amine | C10H10ClN3 | CID 2735304 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. 1-\(3-chlorophenyl\)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. chemimpex.com \[chemimpex.com\]](#)
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